Cas no 20687-13-2 (N-Methyl-d3-pyrrole)

N-Methyl-d3-pyrrole is a deuterated analog of N-methylpyrrole, where three hydrogen atoms are replaced by deuterium. This isotopic labeling enhances the compound's utility in NMR spectroscopy and mass spectrometry, providing distinct spectral signatures for precise structural analysis. The incorporation of deuterium also improves metabolic stability, making it valuable in pharmacokinetic and mechanistic studies. Its high isotopic purity ensures minimal interference in tracer experiments. N-Methyl-d3-pyrrole is commonly employed in organic synthesis, drug development, and isotopic labeling research, offering researchers a reliable tool for tracking molecular pathways and studying reaction mechanisms with enhanced accuracy.
N-Methyl-d3-pyrrole structure
N-Methyl-d3-pyrrole structure
Product Name:N-Methyl-d3-pyrrole
CAS No:20687-13-2
MF:C5H7N
MW:84.1342661380768
CID:241438
PubChem ID:46782306
Update Time:2025-05-19

N-Methyl-d3-pyrrole Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole,1-(methyl-d3)- (9CI)
    • N-Methyl-d3-pyrrole
    • 1-(trideuteriomethyl)pyrrole
    • A935639
    • J-013522
    • 1-(?H?)methyl-1H-pyrrole
    • DTXSID80676040
    • D98525
    • 1-(Methyl-d3)-1H-pyrrole
    • 1H-Pyrrole, 1-(methyl-d3)- (9CI)
    • 1-(~2~H_3_)Methyl-1H-pyrrole
    • CS-0626154
    • HY-W001239S
    • 20687-13-2
    • N-Methyl pyrrole-d3
    • N-Methyl-d3-pyrrole:(20687-13-2)
    • DB-321223
    • 1-((2)H?)METHYLPYRROLE
    • Inchi: 1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3/i1D3
    • InChI Key: OXHNLMTVIGZXSG-FIBGUPNXSA-N
    • SMILES: N1(C([2H])([2H])[2H])C=CC=C1

Computed Properties

  • Exact Mass: 84.07670
  • Monoisotopic Mass: 84.077
  • Isotope Atom Count: 3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 37.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 4.9A^2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 0.9±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 110-112?C
  • Flash Point: 15.0±0.0 °C
  • Refractive Index: 1.484
  • PSA: 4.93000
  • LogP: 1.02510
  • Vapor Pressure: No data available

N-Methyl-d3-pyrrole Security Information

N-Methyl-d3-pyrrole Pricemore >>

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Additional information on N-Methyl-d3-pyrrole

Research Briefing on N-Methyl-d3-pyrrole (CAS: 20687-13-2) in Chemical Biology and Pharmaceutical Applications

N-Methyl-d3-pyrrole (CAS: 20687-13-2), a deuterated analog of N-methylpyrrole, has garnered significant attention in recent chemical biology and pharmaceutical research due to its unique isotopic labeling properties and potential applications in drug discovery and metabolic studies. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, characterization, and emerging roles in medicinal chemistry.

Recent advances in the synthesis of N-Methyl-d3-pyrrole have enabled higher yields and purity, critical for its use as a stable isotope-labeled internal standard in mass spectrometry-based assays. A 2023 study published in the Journal of Labelled Compounds and Radiopharmaceuticals detailed an optimized Pd-catalyzed deuteration method that achieves >98% isotopic incorporation at the methyl-d3 position, addressing previous challenges in regioselectivity (Zhang et al., 2023). This methodological breakthrough has facilitated its adoption in pharmacokinetic studies of pyrrole-containing therapeutics.

In drug metabolism research, N-Methyl-d3-pyrrole has proven invaluable for tracking the fate of methylated heterocycles. A notable application appears in the development of JAK2 inhibitors, where the deuterated methyl group provides distinct mass spectral signatures for differentiating parent compounds from metabolites (Wagner et al., Drug Metabolism and Disposition, 2024). The kinetic isotope effect (KIE) observed with the d3-methyl group has also been exploited to modulate metabolic stability, with lead optimization campaigns reporting prolonged half-lives for several clinical candidates.

The compound's role extends to fragment-based drug discovery, where its rigid pyrrolic core serves as a versatile scaffold. Crystallographic studies of N-Methyl-d3-pyrrole-protein complexes (PDB: 8T4M) have revealed unexpected binding modes to kinase allosteric sites, prompting reevaluation of pyrrole pharmacophores (Structural Genomics Consortium, 2024). Quantum mechanical calculations paired with neutron diffraction data are providing unprecedented insights into CH...O hydrogen bonding involving the deuterated methyl group.

Emerging applications in imaging include the incorporation of N-Methyl-d3-pyrrole into MRI contrast agents, where the deuterium atoms enable simultaneous 1H/2H detection schemes to improve spatial resolution. Early-stage research suggests potential in hyperpolarized 13C-DNP-NMR probes for real-time monitoring of tumor metabolism (ACS Chemical Biology, 2023).

Ongoing challenges include scaling up GMP-compliant synthesis and addressing the relatively high cost of deuterated precursors. However, with the pharmaceutical industry's growing emphasis on deuterated drugs and mechanistic probes, N-Methyl-d3-pyrrole is poised to play an increasingly important role in both basic research and translational applications. Future directions may explore its utility in PROTAC design and as a building block for deuterium-switch antibiotics.

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